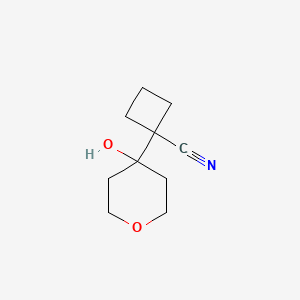
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutanecarbonitrile core with a hydroxytetrahydropyran substituent, making it a unique structure for chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a cyclobutanecarbonitrile derivative with a hydroxytetrahydropyran precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran. The mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Using reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of cyclobutanecarbonyl derivatives.
Reduction: Formation of cyclobutanecarbonitrile amines.
Substitution: Formation of halogenated cyclobutanecarbonitrile derivatives.
科学研究应用
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride: Similar in structure but contains a piperidine ring.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Contains an ethanone group instead of a cyclobutanecarbonitrile core.
Uniqueness
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile is unique due to its combination of a cyclobutanecarbonitrile core and a hydroxytetrahydropyran substituent. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications .
属性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
1-(4-hydroxyoxan-4-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H15NO2/c11-8-9(2-1-3-9)10(12)4-6-13-7-5-10/h12H,1-7H2 |
InChI 键 |
BJDMXNDAIZDSND-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C#N)C2(CCOCC2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













